

Application Notes and Protocols: Assessing ENMD-2076 Tartrate Efficacy in Patient-Derived Xenografts

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Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1671335

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Introduction

ENMD-2076 is an orally bioavailable, multi-target kinase inhibitor with both anti-proliferative and anti-angiogenic activities.^{[1][2]} Its mechanism of action involves the selective inhibition of Aurora A kinase, a key regulator of mitosis, as well as various tyrosine kinases crucial for angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).^{[1][3]} This dual mechanism makes ENMD-2076 a promising therapeutic agent for a range of human cancers.^{[1][2]}

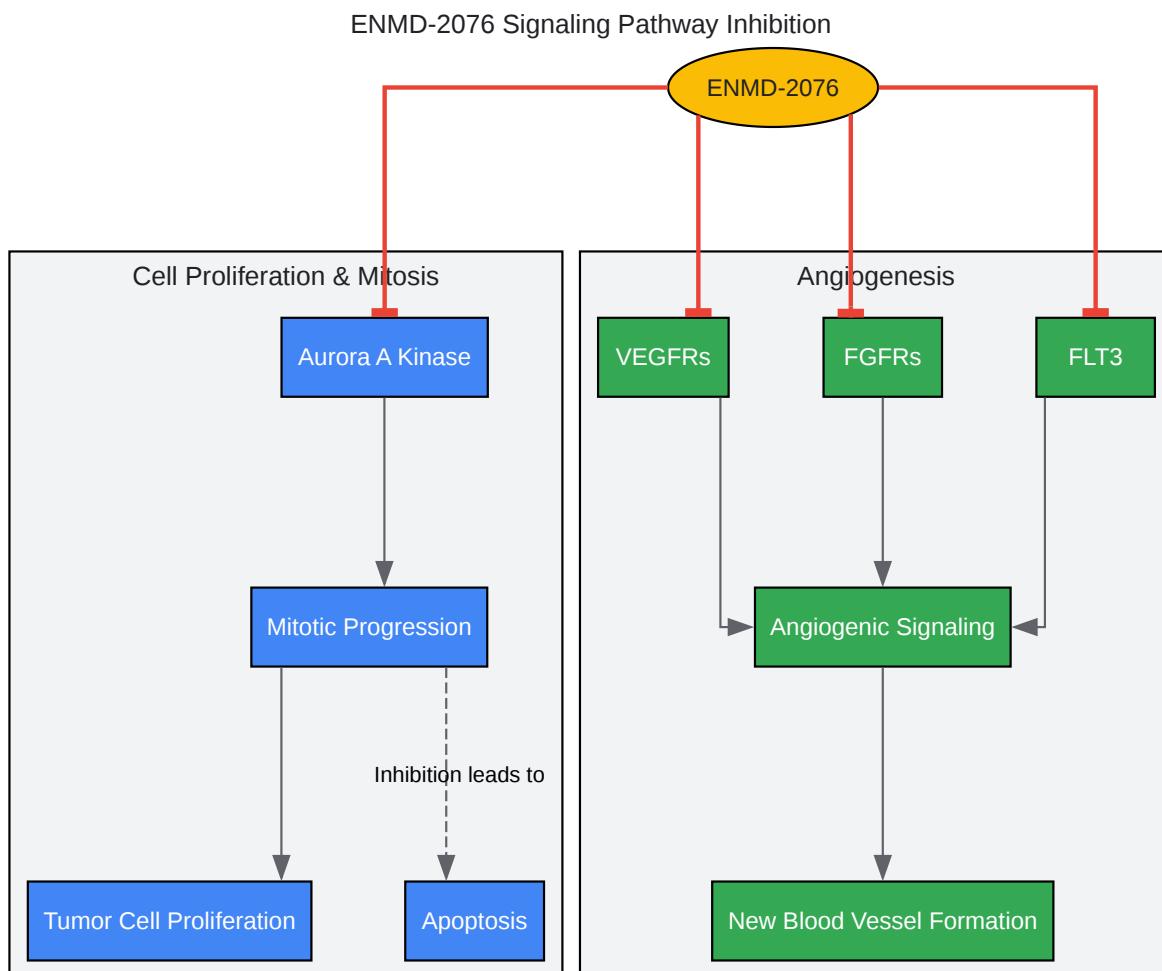
Patient-derived xenograft (PDX) models, which involve the direct implantation of patient tumor tissue into immunodeficient mice, have emerged as a clinically relevant preclinical platform.^{[4][5]} These models largely retain the cellular heterogeneity and architecture of the original human tumor, offering a more accurate prediction of therapeutic response compared to traditional cell line-derived xenografts.^[5]

These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of **ENMD-2076 Tartrate** in PDX models, designed for researchers in oncology and drug development.

Mechanism of Action and Signaling Pathways

ENMD-2076 exerts its anti-tumor effects by targeting two critical cancer progression pathways: cell cycle regulation and angiogenesis.^[1] It is a potent and selective inhibitor of Aurora A kinase, which plays an essential role in mitotic checkpoint control.^{[2][3]} Inhibition of Aurora A disrupts mitosis, leading to G2/M phase cell cycle arrest and subsequent apoptosis in tumor cells.^{[6][7]}

Simultaneously, ENMD-2076 inhibits a profile of tyrosine kinases involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.^{[1][2]} Key targets include VEGFR2/KDR, FGFR1/2, and FLT3.^{[1][6][7]} By blocking these pathways, ENMD-2076 can prevent the formation of new tumor vasculature and may cause regression of existing vessels.^[1]



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Caption: ENMD-2076 inhibits Aurora A kinase and key angiogenic kinases.

Quantitative Data: Kinase Inhibition Profile

The potency of ENMD-2076 has been characterized against a panel of purified recombinant kinases. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high affinity for Aurora A and key angiogenic kinases.

Kinase Target	IC50 (nM)	Pathway	Reference
FLT3	1.86	Angiogenesis / Proliferation	[6][7]
Aurora A	14	Cell Cycle / Mitosis	[2][6][7]
FLT4 / VEGFR3	15.9	Angiogenesis	[7]
VEGFR2 / KDR	58.2	Angiogenesis	[7]
SRC	56.4	Proliferation / Survival	[7]
FGFR2	70.8	Angiogenesis	[7]
FGFR1	92.7	Angiogenesis	[7]
PDGFR α	120	Angiogenesis / Proliferation	[6]
Aurora B	350	Cell Cycle / Mitosis	[2][7]

Table 1: In vitro kinase inhibition profile of ENMD-2076. Data compiled from multiple sources.

Experimental Protocols

Protocol for PDX Model Establishment and Propagation

This protocol outlines the general procedure for creating and expanding PDX models from fresh patient tumor tissue.

Materials:

- 6-8 week old immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, or NSG mice) [8]
- Fresh patient tumor tissue in sterile collection media (e.g., DMEM or RPMI with 10% FBS)[4]
- Surgical instruments (scalpels, forceps)
- Matrigel (optional)

- Sterile PBS and culture media
- 10% DMSO in FBS for cryopreservation

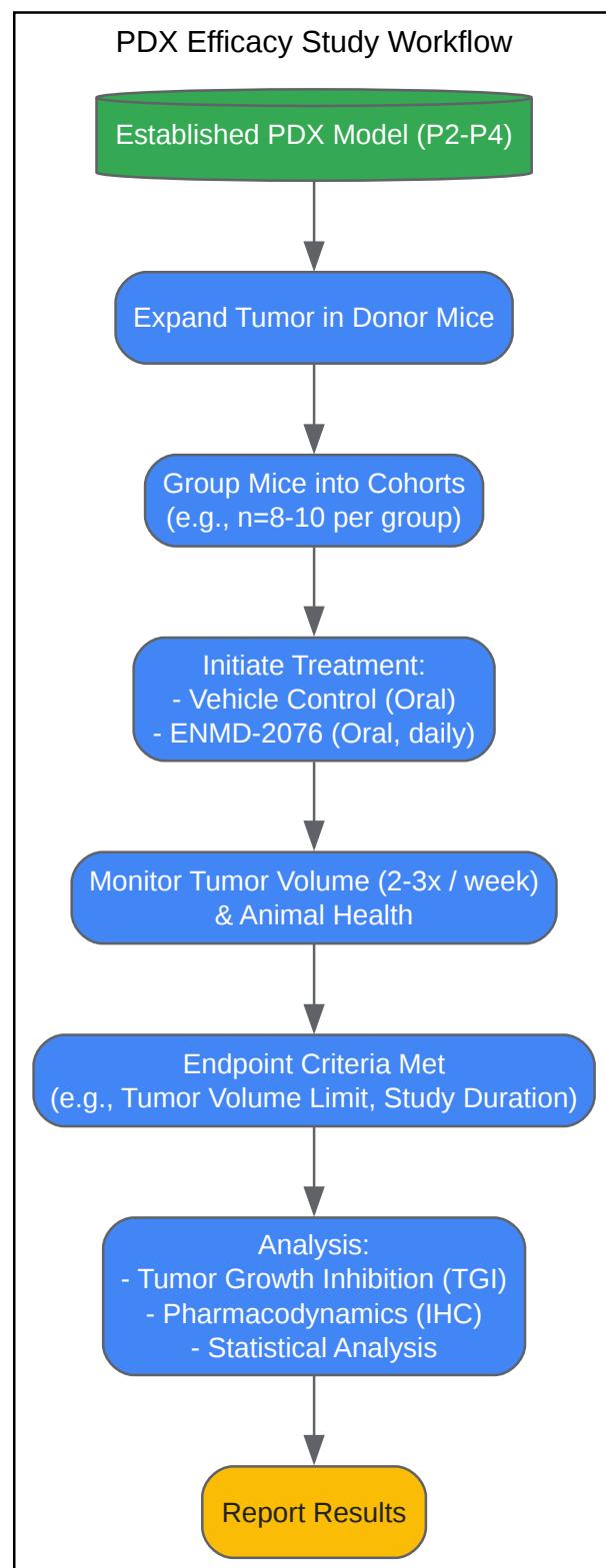
Procedure:

- Tumor Tissue Processing:
 - Under sterile conditions, wash the fresh patient tumor tissue 3-4 times with culture media. [4]
 - Mechanically dissect the tumor into small fragments of approximately 2-3 mm³.[4]
 - A portion of the tumor should be reserved for cryopreservation in 10% DMSO and for histological analysis to confirm concordance with the original patient diagnosis.[8]
- Implantation (P0 Generation):
 - Anesthetize a 6-8 week old female NSG mouse.
 - Using a trocar, implant one tumor fragment subcutaneously into the right flank of the mouse.[8] Breast cancer tumors may alternatively be implanted in the mammary fat pad. [8]
 - Monitor the mice regularly for tumor growth. Tumors are typically considered established if they reach a volume of 1000 mm³ within five months.[8]
- Model Propagation (P1, P2, etc.):
 - When a P0 tumor reaches the target volume (e.g., 1000-1500 mm³), humanely euthanize the mouse and aseptically resect the tumor.
 - Process the harvested tumor as described in step 1.
 - Implant fragments into a new cohort of mice to expand the model for subsequent passages (P1, P2). The P2 passage often serves as the working stock for efficacy studies. [8]

- Perform identity testing (e.g., Short Tandem Repeat analysis) to ensure model integrity at each passage.[\[8\]](#)

Protocol for ENMD-2076 Efficacy Assessment in PDX Cohorts

This protocol describes the workflow for evaluating the anti-tumor activity of ENMD-2076 in established PDX models.



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Caption: Workflow for conducting an ENMD-2076 efficacy study in PDX models.

Materials:

- Established PDX-bearing mice with tumor volumes of 150-250 mm³.
- **ENMD-2076 Tartrate**, formulated for oral gavage in an appropriate vehicle (e.g., water).[\[2\]](#)
- Vehicle control.
- Digital calipers.
- Dosing needles (oral gavage).

Procedure:

- Cohort Formation:
 - Once tumors in an expanded PDX cohort reach a palpable size (e.g., 150-250 mm³), randomize the mice into treatment groups (typically 8-10 mice per group).[\[8\]](#) Groups should have similar mean tumor volumes.
 - Typical groups include: (1) Vehicle Control and (2) ENMD-2076.
- Dosing and Administration:
 - Administer ENMD-2076 orally once daily.[\[9\]](#) Dosing can be based on previous preclinical xenograft studies or scaled from human clinical trial doses (e.g., 250 mg daily).[\[9\]](#)[\[10\]](#)
 - Administer the vehicle control to the corresponding group on the same schedule.
- Tumor Volume Measurement:
 - Measure tumor dimensions using digital calipers 2-3 times per week.[\[8\]](#)
 - Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
 - Monitor animal body weight and overall health throughout the study.
- Study Endpoint and Data Analysis:

- The study may be terminated when tumors in the control group reach a predetermined size limit or after a fixed duration.
- At the endpoint, collect tumors for pharmacodynamic analysis (see Protocol 4.3).
- Calculate the Tumor Growth Inhibition (TGI) as a percentage: $TGI (\%) = [1 - (\text{Mean volume of treated group} / \text{Mean volume of control group})] \times 100$.
- Present data graphically, plotting mean tumor volume \pm SEM over time for each group.

Protocol for Pharmacodynamic (PD) Biomarker Analysis

This protocol is for assessing the in-vivo biological effects of ENMD-2076 on its intended targets within the tumor tissue.

Materials:

- Tumor tissues collected from treated and control mice at study endpoint.
- Formalin or other fixatives, paraffin.
- Primary antibodies against key pathway markers (e.g., Phospho-Aurora A, CD31 for microvessel density, Ki-67 for proliferation).
- Secondary antibodies and detection reagents (e.g., HRP-labeled antibodies).[\[2\]](#)
- Microscope for imaging.

Procedure:

- Tissue Collection and Processing:
 - Resect tumors from mice at a defined time point after the final dose.
 - Fix a portion of each tumor in 10% neutral buffered formalin and embed in paraffin for immunohistochemistry (IHC).
 - Snap-freeze another portion for protein or gene expression analysis.

- Immunohistochemistry (IHC):
 - Prepare 4-5 μ m sections from the paraffin-embedded blocks.
 - Perform antigen retrieval as required for the specific antibodies.
 - Incubate sections with primary antibodies to assess target modulation. For example:
 - Phospho-Aurora A (Thr288): To confirm inhibition of the primary target.[\[2\]](#)
 - CD31: To measure microvessel density as an indicator of anti-angiogenic effect.[\[2\]](#)
 - Ki-67: To assess changes in cellular proliferation.
 - Apply appropriate secondary antibodies and a detection system.
- Quantification and Analysis:
 - Capture images from multiple representative fields for each tumor section.
 - Use image analysis software to quantify the staining intensity or the percentage of positive cells.
 - Compare the results between the ENMD-2076 treated group and the vehicle control group to determine the pharmacodynamic effect. A decrease in Phospho-Aurora A, CD31, and Ki-67 would be consistent with ENMD-2076 activity.[\[9\]](#)

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